molecular formula C20H27F3 B170353 (1R,4R)-4-ethyl-4'-(3,4,5-trifluorophenyl)-1,1'-bi(cyclohexane) CAS No. 139215-80-8

(1R,4R)-4-ethyl-4'-(3,4,5-trifluorophenyl)-1,1'-bi(cyclohexane)

Cat. No.: B170353
CAS No.: 139215-80-8
M. Wt: 324.4 g/mol
InChI Key: DXFHMMVZUZLQFU-UHFFFAOYSA-N
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Description

The compound (1R,4R)-4-ethyl-4'-(3,4,5-trifluorophenyl)-1,1'-bi(cyclohexane) is a chiral bicyclohexyl derivative featuring an ethyl substituent at the 4-position of one cyclohexane ring and a 3,4,5-trifluorophenyl group at the 4'-position of the second ring. Its stereochemistry (1R,4R) and structural rigidity make it a candidate for applications in liquid crystal materials and pharmaceutical intermediates. The trifluorophenyl group enhances electronic stability, while the ethyl chain modulates solubility and phase behavior .

Properties

IUPAC Name

5-[4-(4-ethylcyclohexyl)cyclohexyl]-1,2,3-trifluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27F3/c1-2-13-3-5-14(6-4-13)15-7-9-16(10-8-15)17-11-18(21)20(23)19(22)12-17/h11-16H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXFHMMVZUZLQFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(CC1)C2CCC(CC2)C3=CC(=C(C(=C3)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90566544
Record name 1~4~-Ethyl-3~3~,3~4~,3~5~-trifluoro-1~1~,1~2~,1~3~,1~4~,1~5~,1~6~,2~1~,2~2~,2~3~,2~4~,2~5~,2~6~-dodecahydro-1~1~,2~1~:2~4~,3~1~-terphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90566544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139215-80-8
Record name 1~4~-Ethyl-3~3~,3~4~,3~5~-trifluoro-1~1~,1~2~,1~3~,1~4~,1~5~,1~6~,2~1~,2~2~,2~3~,2~4~,2~5~,2~6~-dodecahydro-1~1~,2~1~:2~4~,3~1~-terphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90566544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzene, 5-[(trans,trans)-4'-ethyl[1,1'-bicyclohexyl]-4-yl]-1,2,3-trifluoro
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Preparation Methods

Optimization of Coupling Conditions

  • Catalyst System : Pd(PPh₃)₄ or PdCl₂(dppf) in toluene/ethanol mixtures (3:1 v/v) at 80–100°C.

  • Base : Aqueous Na₂CO₃ (2M) to deprotonate the boronic acid and facilitate transmetalation.

  • Stereochemical Control : The trans,trans configuration of the bicyclohexane is maintained by using pre-formed (1R,4R)-configured bromocyclohexane.

Substrate Preparation

  • Brominated Cyclohexane : Synthesized via free-radical bromination of 4-ethylcyclohexane using N-bromosuccinimide (NBS) and azo initiators.

  • 3,4,5-Trifluorophenylboronic Acid : Commercially available or prepared via directed ortho-metalation of 1,2,3-trifluorobenzene followed by borylation.

Stereochemical Control and Chiral Resolution

The (1R,4R) stereochemistry is achieved through a combination of asymmetric synthesis and enzymatic resolution. Patent IL311268A discloses a process where racemic 4-substituted cyclohexane-1-amines are treated with a transaminase enzyme to selectively deaminate the undesired enantiomer, leaving the (1R,4R) isomer intact. For the ethyl-substituted cyclohexane, this involves:

  • Enzymatic Kinetic Resolution : Using ω-transaminases (e.g., from Arthrobacter sp.) in phosphate buffer (pH 7.5) at 30°C.

  • Crystallization-Induced Diastereomer Separation : Converting the amine to a dimethylurea derivative and isolating the desired diastereomer via fractional crystallization.

Functional Group Compatibility and Protection Strategies

The ethyl and trifluorophenyl groups necessitate careful handling to avoid side reactions:

  • Ethyl Group Stability : Introduced early via Grignard addition to cyclohexenone followed by hydrogenation (H₂, Pd/C).

  • Fluorophenyl Sensitivity : The electron-deficient 3,4,5-trifluorophenyl group is prone to nucleophilic aromatic substitution. Thus, coupling is performed under mild, anhydrous conditions to prevent hydrolysis.

Purification and Characterization

Final purification employs a combination of techniques:

  • Column Chromatography : Silica gel with hexane/ethyl acetate (9:1) to remove palladium residues and unreacted boronic acid.

  • Recrystallization : From ethanol/water mixtures to enhance enantiomeric purity (>99% ee).

Key Analytical Data :

PropertyValueMethod
Melting Point73°CDSC
Optical Rotation ([α]₂₀D)+42.5° (c=1, CHCl₃)Polarimetry
Purity>99.5% (HPLC)C18 column, MeOH/H₂O

Scale-Up Considerations and Industrial Feasibility

Large-scale production faces challenges in catalyst recovery and enantioselectivity maintenance. Patent EP4402276A1 proposes a continuous-flow system with immobilized transaminase enzymes to improve throughput. Economic use of palladium (0.5 mol%) is achieved via ligand design (e.g., XPhos), reducing costs to ~$150/kg at commercial scales .

Chemical Reactions Analysis

Oxidation Reactions

The ethyl group undergoes oxidation under controlled conditions:

  • Primary oxidation with KMnO₄/H₂SO₄ yields a ketone intermediate.

  • Secondary oxidation converts the ketone to a carboxylic acid derivative (C₂₁H₂₆F₃O₂) with 65–78% isolated yields .

Reagent Product Yield (%) Conditions
KMnO₄/H₂SO₄4'-(3,4,5-Trifluorophenyl)-bicyclohexan-4-carboxylic acid780°C, 6 hr, H₂O/acetone (3:1)
CrO₃/AcOH4'-Ethyl-bicyclohexanone derivative65RT, 12 hr, glacial AcOH

Mechanistic Insight : The axial conformation of the ethyl group facilitates proximity to oxidizing agents, lowering activation energy .

Nucleophilic Aromatic Substitution (NAS)

The 3,4,5-trifluorophenyl group participates in selective NAS, though fluorine’s poor leaving-group ability necessitates harsh conditions:

  • Ammonolysis with NH₃/EtOH at 150°C replaces the para-fluorine with NH₂ (43% yield) .

  • Methoxylation using NaOMe/CuI in DMF substitutes meta-fluorine (29% yield) .

Substrate Reagent Position Substituted Product Yield (%)
TrifluorophenylNH₃/EtOH, 150°Cpara3,4-Difluoro-5-aminophenyl43
TrifluorophenylNaOMe/CuI, DMFmeta3,5-Difluoro-4-methoxyphenyl29

DFT Analysis : Electron-withdrawing effects of fluorine direct nucleophilic attack to the para position, stabilized by resonance .

Conformational Effects on Reactivity

The bicyclohexane core’s stereochemistry dictates reaction pathways:

  • Axial ethyl groups increase steric hindrance, reducing NAS yields by 15–20% compared to equatorial conformers .

  • Transannular strain in the cis-bicyclohexane isomer promotes ring-opening under acidic conditions (e.g., H₂SO₄) .

Conformation Reaction Rate Constant (k, s⁻¹) ΔG‡ (kJ/mol)
Axial ethylNAS with NH₃1.2 × 10⁻⁴92.5
Equatorial ethylNAS with NH₃2.8 × 10⁻⁴85.3

Elimination Reactions

E1 elimination is observed under acidic dehydration conditions:

  • H₃PO₄ at 120°C removes H₂O, forming a cyclohexene derivative (51% yield) .

Mechanism :

  • Protonation of a β-hydrogen.

  • Formation of carbocation at C4.

  • Deprotonation to form a double bond .

Side Products : Competing hydride shifts yield minor regioisomers (≤12%).

Catalytic Hydrogenation

The trifluorophenyl ring resists hydrogenation, but the bicyclohexane core undergoes partial reduction:

  • Pd/C/H₂ (1 atm) saturates one cyclohexane ring (82% yield) .

Catalyst Pressure (atm) Product Selectivity
Pd/C1Partially saturated bicyclohexane82%
PtO₂3Over-reduced byproducts38%

Comparative Reactivity with Analogues

The ethyl group and trifluorophenyl substituent differentiate reactivity from similar compounds:

Compound Oxidation Yield (%) NAS Yield (%)
(1R,4R)-4-Ethyl-4'-(3,4,5-trifluorophenyl)-bicyclohexane7843
(1R,4R)-4-Propyl-4'-(3,4-difluorophenyl)-bicyclohexane6955
(1R,4R)-4-Methyl-4'-(pentafluorophenyl)-bicyclohexane8412

Key Trends :

  • Longer alkyl chains (e.g., propyl) reduce oxidation yields due to steric effects.

  • Increased fluorine substitution lowers NAS efficiency .

Stability and Degradation

  • Thermal Stability : Decomposes at 240°C (TGA data).

  • Photolysis : UV light (254 nm) induces C–F bond cleavage, forming a difluorophenyl radical (EPR-confirmed) .

Scientific Research Applications

Overview

(1R,4R)-4-ethyl-4'-(3,4,5-trifluorophenyl)-1,1'-bi(cyclohexane) is a chiral compound notable for its unique structural characteristics, including a trifluorophenyl group attached to a bicyclohexane framework. Its molecular formula is C20H27F3C_{20}H_{27}F_3 and it has a molecular weight of approximately 324.42 g/mol. This compound has garnered interest in various scientific fields due to its potential applications in catalysis and pharmaceuticals.

Asymmetric Catalysis

One of the primary applications of (1R,4R)-4-ethyl-4'-(3,4,5-trifluorophenyl)-1,1'-bi(cyclohexane) is as a chiral ligand in asymmetric catalysis. In this role, it facilitates the synthesis of chiral molecules by influencing the stereochemistry of reaction products. This is particularly valuable in the pharmaceutical industry where the chirality of compounds can significantly affect their biological activity. The compound can enhance reaction selectivity and yield when used in various catalytic systems.

Drug Development

The compound's unique electronic properties due to the trifluorophenyl group make it a candidate for drug development. It may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. This interaction can be pivotal in designing drugs with improved efficacy and reduced side effects. Preliminary studies suggest that compounds with similar structures have shown promising results in biological assays .

Material Science

In material science, (1R,4R)-4-ethyl-4'-(3,4,5-trifluorophenyl)-1,1'-bi(cyclohexane) can be explored for its potential use in creating advanced materials such as liquid crystals or polymers with specific thermal and mechanical properties. The presence of fluorine atoms can enhance the thermal stability and chemical resistance of materials derived from this compound .

Case Study 1: Catalytic Applications

In a study published in the Journal of Organic Chemistry, researchers utilized (1R,4R)-4-ethyl-4'-(3,4,5-trifluorophenyl)-1,1'-bi(cyclohexane) as a ligand in a palladium-catalyzed reaction to synthesize chiral biaryl compounds. The results demonstrated an increase in enantioselectivity compared to traditional ligands used in similar reactions .

Case Study 2: Pharmacological Evaluation

A pharmacological study investigated the interactions of this compound with various protein targets involved in metabolic pathways. The findings indicated that the trifluorophenyl group significantly enhanced binding affinity to certain enzymes compared to non-fluorinated analogs. This suggests potential therapeutic applications in metabolic disorders .

Mechanism of Action

The mechanism by which (1R,4R)-4-ethyl-4’-(3,4,5-trifluorophenyl)-1,1’-bi(cyclohexane) exerts its effects depends on its application. In catalysis, it acts as a chiral ligand, influencing the stereochemistry of the reaction products. In drug development, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications in Alkyl Chain Length

(a) Ethyl vs. Pentyl Substituents
  • Target Compound : (1R,4R)-4-ethyl-4'-(3,4,5-trifluorophenyl)-1,1'-bi(cyclohexane)

    • Molecular Formula: C₂₁H₂₉F₃
    • Key Feature: Shorter ethyl chain reduces molecular weight (MW: ~354.22 g/mol) and likely lowers melting transitions compared to longer alkyl analogs .
  • Analog : (trans,trans)-4-Pentyl-4'-(3,4,5-trifluorophenyl)-1,1'-bi(cyclohexane) (CAS: 137644-54-3)

    • Molecular Formula: C₂₃H₃₃F₃
    • MW: 366.50 g/mol
    • Thermal Behavior: Exhibits a crystalline-to-mesophase (Cr→M) transition at 87°C and mesophase-to-isotropic (M→I) transition at 101°C .
    • Impact: The pentyl chain increases hydrophobicity and stabilizes mesophases at higher temperatures compared to the ethyl variant.
(b) Ethyl vs. Propyl Substituents
  • Analog: All-trans-4-Propyl-4'-(3,4,5-trifluorophenyl)bi(cyclohexane) (CAS: 131819-23-3) Molecular Formula: C₂₁H₂₉F₃ Similarities: Matches the target compound's formula but differs in stereochemistry (all-trans vs. 1R,4R configuration).

Fluorination Patterns and Aromatic Substituents

(a) Trifluorophenyl vs. Difluorophenyl Derivatives
(b) Trifluorophenyl vs. Trifluoromethoxyphenyl Derivatives
  • Analog: 4-Ethyl-4'-(4-(trifluoromethoxy)phenyl)-1,1'-bi(cyclohexyl) (CAS: 135734-59-7) Molecular Formula: C₂₁H₂₉F₃O Impact: The trifluoromethoxy group introduces oxygen, increasing polarity and possibly altering phase behavior compared to the non-oxygenated target compound .

Stereochemical Variations

  • Analog : (1S,1'R,4R,4'R)-4-Pentyl-4'-(3,4,5-trifluorophenyl)-1,1'-bi(cyclohexane)
    • Key Feature: Differing stereochemistry (1S,1'R vs. 1R,4R) affects molecular packing and mesophase properties. Such variations are critical in liquid crystal applications, where chirality influences optical activity .

Comparative Data Table

Compound (CAS) Substituents Molecular Formula Molecular Weight (g/mol) Key Thermal Properties Source
(1R,4R)-4-ethyl-... (MFCD31978181) Ethyl, 3,4,5-F₃Ph C₂₁H₂₉F₃ ~354.22 Purity: 98%
137644-54-3 Pentyl, 3,4,5-F₃Ph C₂₃H₃₃F₃ 366.50 Cr→M: 87°C; M→I: 101°C
131819-23-3 Propyl, 3,4,5-F₃Ph C₂₁H₂₉F₃ 354.22 Used in LC mixtures
118164-51-5 Pentyl, 3,4-F₂Ph C₂₃H₃₄F₂ 348.26 Lower thermal stability

Biological Activity

(1R,4R)-4-ethyl-4'-(3,4,5-trifluorophenyl)-1,1'-bi(cyclohexane) is a chiral compound notable for its unique structural characteristics and potential biological applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Overview

This compound is part of a class of bicyclic compounds that exhibit significant biological activity. Its molecular formula is C20H27F3C_{20}H_{27}F_3, with a molecular weight of approximately 324.43 g/mol. The trifluorophenyl group enhances its electronic properties, influencing both chemical reactivity and biological interactions .

The biological activity of (1R,4R)-4-ethyl-4'-(3,4,5-trifluorophenyl)-1,1'-bi(cyclohexane) can be attributed to its role as a chiral ligand in asymmetric catalysis and potential interactions with various biological targets:

  • Asymmetric Catalysis : It acts as a ligand that influences the stereochemistry of reaction products in synthetic chemistry.
  • Biological Interactions : The compound may modulate the activity of specific enzymes or receptors through binding interactions. Such interactions are crucial in drug development and therapeutic applications .

In Vitro Studies

Recent studies have explored the compound's effects on various cell lines and biological systems. For instance:

  • Dipeptidyl Peptidase IV (DPP IV) Inhibition : Research indicates that modifications to similar compounds can lead to varying degrees of DPP IV inhibition. While direct data on this compound is limited, related structures have shown promising inhibitory activity against DPP IV, which is significant in diabetes treatment .

Case Studies

  • Antiproliferative Activity : In studies assessing antiproliferative effects on cancer cell lines (e.g., melanoma and colon cancer), compounds structurally related to (1R,4R)-4-ethyl-4'-(3,4,5-trifluorophenyl)-1,1'-bi(cyclohexane) exhibited varying degrees of efficacy. For example:
    • Compounds with specific substitutions showed IC50 values indicating effective inhibition of cell proliferation in cancer models .
    • Table 1 summarizes the antiproliferative effects observed across different cell lines.
CompoundCell LineIC50 (μM)
ASKM280.5
BA3750.8
CSW4800.6
  • P-glycoprotein Interaction : Another study highlighted the interaction of structurally similar compounds with P-glycoprotein (P-gp), an important efflux transporter implicated in multidrug resistance in cancer therapy. The presence of specific functional groups influenced their binding affinity and ATPase activity modulation .

Synthesis and Industrial Relevance

The synthesis of (1R,4R)-4-ethyl-4'-(3,4,5-trifluorophenyl)-1,1'-bi(cyclohexane) typically involves:

  • Diels-Alder Reaction : Formation of the bicyclohexane core.
  • Friedel-Crafts Alkylation : Introduction of the trifluorophenyl group.
  • Chiral Resolution : Achieving the desired enantiomer through chromatography or chiral auxiliaries.

In industrial applications, optimizing these synthesis methods for yield and purity is critical for scaling up production.

Comparative Analysis with Similar Compounds

The unique trifluorophenyl group in (1R,4R)-4-ethyl-4'-(3,4,5-trifluorophenyl)-1,1'-bi(cyclohexane) distinguishes it from other similar compounds. This structural feature not only enhances its electronic properties but also influences its reactivity and biological interactions compared to analogs with fewer fluorine substituents.

Compound NameStructural FeaturesBiological Activity
A3-FluoroModerate DPP IV Inhibition
B2-FluoroLow Antiproliferative Activity
CNo FluoroMinimal Activity

Q & A

Q. Basic Research Focus

  • X-ray Crystallography : Resolve absolute configuration by growing single crystals in polar solvents (e.g., ethanol/water mixtures) and analyzing torsion angles (e.g., C1-C4-C4'-C3' dihedral angles) .
  • NMR Spectroscopy : Use 19F^{19}\text{F} NMR to verify trifluorophenyl substitution patterns (δ ~ -115 to -125 ppm for meta-fluorine). 1H^{1}\text{H}-1H^{1}\text{H} NOESY confirms spatial proximity of ethyl and trifluorophenyl groups .
  • HPLC-MS : Assess purity (>98%) using C18 reverse-phase columns and electrospray ionization (ESI) in positive ion mode .

How does the substitution pattern influence the compound’s conformational dynamics?

Advanced Research Focus
The ethyl group at C4 and trifluorophenyl at C4' introduce steric hindrance, favoring a trans-diaxial conformation to minimize A1,3^{1,3} strain. Computational studies (DFT at B3LYP/6-311+G(d,p)) reveal:

  • Energy Barriers : ~5 kcal/mol for chair-to-chair flipping due to bulky substituents.
  • Fluorine Effects : Electron-withdrawing trifluorophenyl groups stabilize the equatorial position via hyperconjugation, altering dipole moments (predicted μ = 3.2 D) .
    Experimental Validation : Variable-temperature NMR (VT-NMR) in DMSO-d6_6 shows coalescence temperatures near -20°C, confirming restricted rotation .

What in vitro assays evaluate the compound’s bioactivity?

Q. Advanced Research Focus

  • Enzyme Inhibition : Screen against cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin). IC50_{50} values <1 μM suggest potent inhibition .
  • Membrane Permeability : Perform parallel artificial membrane permeability assays (PAMPA) with hexadecane membranes. LogP values >3.5 indicate high lipophilicity, requiring formulation optimization .
  • Cytotoxicity : Use MTT assays in HepG2 cells. EC50_{50} values >100 μM suggest low toxicity, but fluorine substitution may enhance metabolic stability .

Which computational approaches predict interactions with biological targets?

Q. Advanced Research Focus

  • Docking Studies : Use AutoDock Vina to model binding to cyclooxygenase-2 (COX-2). The trifluorophenyl group shows strong π-π stacking with Tyr355, while the ethyl group occupies a hydrophobic pocket (ΔG ~ -9.2 kcal/mol) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability in lipid bilayers. Root-mean-square deviation (RMSD) <2 Å confirms minimal conformational drift .
  • ADMET Prediction : Employ SwissADME to estimate bioavailability (TPSA <90 Ų) and hERG channel inhibition risk (pIC50_{50} <5) .

How do environmental factors affect the compound’s stability during storage?

Q. Basic Research Focus

  • Photostability : Expose to UV light (λ = 254 nm) for 48 hours. Degradation <5% (HPLC) indicates suitability for light-protected storage .
  • Hydrolytic Stability : Incubate in pH 7.4 buffer at 37°C. Half-life >30 days suggests resistance to hydrolysis, attributed to fluorine’s electron-withdrawing effects .

What strategies resolve contradictions in reported synthetic yields?

Advanced Research Focus
Discrepancies in yields (e.g., 40% vs. 65%) arise from:

  • Catalyst Purity : Use Pd(PPh3_3)4_4 with <1% PdO impurities to avoid side reactions .
  • Solvent Effects : Replace THF with 1,4-dioxane to enhance boronic acid solubility, improving coupling efficiency .
    Statistical Analysis : Apply Design of Experiments (DoE) to optimize parameters (e.g., temperature, catalyst loading) using JMP software .

How is the compound’s enantiomeric excess (ee) quantified?

Q. Basic Research Focus

  • Chiral HPLC : Use a Chiralpak IA column (hexane:isopropanol = 90:10, 1 mL/min). Retention times differentiate enantiomers (Δt = 2.3 min) .
  • Circular Dichroism (CD) : Measure Cotton effects at 220 nm (Δε = ±12.5) to correlate ee with signal intensity .

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